

# 1,3-dilinoleoyl-2-oleoyl-glycerol occurrence in vegetable oils

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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An In-depth Technical Guide on the Occurrence of 1,3-dilinoleoyl-2-oleoyl-glycerol in Vegetable Oils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence of 1,3-dilinoleoyl-2-oleoyl-glycerol (OLL), a specific triacylglycerol, in various vegetable oils. This document details the quantitative data available in the scientific literature, outlines the experimental protocols used for its determination, and presents a visual workflow of the analytical process.

## Introduction

1,3-dilinoleoyl-2-oleoyl-glycerol is a triacylglycerol (TAG) that contains linoleic acid (C18:2) at the sn-1 and sn-3 positions and oleic acid (C18:1) at the sn-2 position of the glycerol backbone. [1] The distribution of fatty acids on the glycerol backbone is a critical factor that influences the physical, chemical, and nutritional properties of vegetable oils. The isomeric form, 1(3),2-dilinoleoyl-3(1)-oleoyl glycerol (LLO), where oleic acid is at the sn-1 or sn-3 position, often coexists with OLL. The relative proportion of these isomers can vary significantly among different vegetable oils.[2]

## Quantitative Occurrence of 1,3-dilinoleoyl-2-oleoyl-glycerol (OLL)

The concentration of OLL in vegetable oils is influenced by the genetic variety of the plant, growing conditions, and processing methods. The following table summarizes the quantitative data found in the literature for the relative content of OLL. It is important to note that much of the available data presents the content of OLL relative to its positional isomer, LLO.

Vegetable Oil	Relative OLL		
	Content (%) (OLL / (LLO + OLL))	Analytical Method	Reference
Grape Seed Oil	44.2 ± 2.6	HPLC-APCI-MS	<a href="#">[2]</a>
Sunflower Oil	26.8 ± 3.2	HPLC-APCI-MS	<a href="#">[2]</a>
Pumpkin Seed Oil	16.7 ± 4.6	HPLC-APCI-MS	<a href="#">[2]</a>
Soybean Oil	15.9 ± 2.9	HPLC-APCI-MS	<a href="#">[2]</a>
Wheat Germ Oil	13.9 ± 4.3	HPLC-APCI-MS	<a href="#">[2]</a>
Olive Oil	Practically 0% (contains nearly 100% LLO)	HPLC-APCI-MS	<a href="#">[2]</a>

## Experimental Protocols for the Analysis of 1,3-dilinoleoyl-2-oleoyl-glycerol

The accurate quantification of OLL and its distinction from other TAG isomers requires sophisticated analytical techniques. The most common methods employed are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC).

### High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS)

This is a powerful technique for the separation and identification of TAG isomers.

- Sample Preparation: Vegetable oil samples are typically diluted in an appropriate solvent, such as a mixture of isopropanol and hexane, before injection.[1]
- Chromatographic Separation:
  - Column: A non-polar column, such as a C18 reversed-phase column, is commonly used.
  - Mobile Phase: A gradient elution is often employed, starting with a higher polarity solvent mixture (e.g., acetonitrile/isopropanol) and gradually increasing the proportion of a less polar solvent (e.g., isopropanol/hexane) to elute the highly nonpolar TAGs.[3]
  - Flow Rate: A typical flow rate is around 1 mL/min.
- Mass Spectrometric Detection:
  - Ionization: Atmospheric Pressure Chemical Ionization (APCI) is well-suited for the analysis of nonpolar compounds like TAGs.[4]
  - Detection Mode: Analysis is typically performed in the positive ion mode.
  - Fragmentation Analysis: The key to distinguishing between OLL and LLO isomers lies in the analysis of the diacylglycerol fragment ions. The  $[M+H-RCOOH]^+$  ions are monitored. For OLL and LLO, the relevant fragment ions are  $[LL]^+$  (dilinoleoyl) and  $[LO]^+$  (linoleoyl-oleoyl). The relative abundance of these fragments allows for the quantification of the two isomers.[2]

## High-Temperature Gas Chromatography-Flame Ionization Detection (HTGC-FID)

HTGC-FID is another established method for the analysis of TAGs.

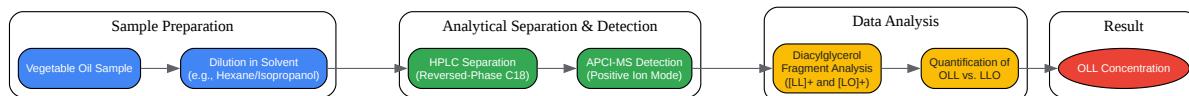
- Sample Preparation: Samples are typically diluted in a suitable solvent like hexane or isooctane. An internal standard may be added for quantitative analysis.
- Chromatographic Separation:

- Column: A high-temperature stable capillary column, often a short column with a thin film of a polarizable stationary phase, is required.[5]
- Carrier Gas: Helium or hydrogen is used as the carrier gas.
- Temperature Program: A temperature program is essential for eluting the high-boiling TAGs. The oven temperature is ramped up to a high final temperature, often exceeding 350°C.[6]

- Detection:
  - Detector: A Flame Ionization Detector (FID) is commonly used for its robustness and linear response over a wide concentration range.[5]
  - Quantification: Quantification is achieved by comparing the peak areas of the analytes to that of an internal standard.

## Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of 1,3-dilinoleoyl-2-oleoyl-glycerol in vegetable oils.



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Fig. 1: Workflow for OLL analysis in vegetable oils.

## Conclusion

The presence and relative abundance of 1,3-dilinoleoyl-2-oleoyl-glycerol are important characteristics of vegetable oils. Its accurate determination requires advanced analytical techniques such as HPLC-APCI-MS, which can effectively distinguish it from its positional

isomers. The data presented in this guide provides a valuable resource for researchers and professionals in the fields of food science, nutrition, and drug development who are interested in the detailed lipid composition of vegetable oils. Further research is warranted to expand the quantitative data to a wider range of vegetable oils and to explore the potential physiological effects of specific triacylglycerol isomers.

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